molecular formula C24H47N3O3Si B096925 Tris[2-(diethylamino)ethoxy]phenylsilane CAS No. 17146-76-8

Tris[2-(diethylamino)ethoxy]phenylsilane

Cat. No.: B096925
CAS No.: 17146-76-8
M. Wt: 453.7 g/mol
InChI Key: AODUXVBVLDHNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris[2-(diethylamino)ethoxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three 2-diethylaminoethoxy groups

Preparation Methods

The synthesis of Tris[2-(diethylamino)ethoxy]phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with 2-diethylaminoethoxy groups. The general reaction scheme is as follows:

PhSiCl3+3(Et2NCH2CH2OH)PhSi(OCH2CH2NEt2)3+3HCl\text{PhSiCl}_3 + 3 \text{(Et}_2\text{NCH}_2\text{CH}_2\text{OH}) \rightarrow \text{PhSi(OCH}_2\text{CH}_2\text{NEt}_2\text{)}_3 + 3 \text{HCl} PhSiCl3​+3(Et2​NCH2​CH2​OH)→PhSi(OCH2​CH2​NEt2​)3​+3HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Tris[2-(diethylamino)ethoxy]phenylsilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and subsequently siloxanes.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The 2-diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include water, acids, and bases, depending on the desired transformation. Major products formed include silanols, siloxanes, and substituted derivatives.

Scientific Research Applications

Tris[2-(diethylamino)ethoxy]phenylsilane has several scientific research applications:

    Materials Science: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.

    Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.

    Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism by which Tris[2-(diethylamino)ethoxy]phenylsilane exerts its effects is primarily through the formation of siloxane bonds. The compound can undergo hydrolysis to form silanols, which then condense to form siloxane linkages. These linkages are responsible for the compound’s ability to enhance the mechanical and thermal properties of materials. Additionally, the presence of the phenyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Tris[2-(diethylamino)ethoxy]phenylsilane can be compared with other similar compounds, such as:

    Phenyltris(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of 2-diethylaminoethoxy groups. It is used in similar applications but may have different reactivity and properties due to the different substituents.

    Phenyltriethoxysilane: This compound has ethoxy groups instead of 2-diethylaminoethoxy groups. It is commonly used as a coupling agent and in the production of silane-modified polymers.

    Phenyltrimethoxysilane: Similar to Phenyltriethoxysilane, but with methoxy groups. It is used in coatings and adhesives for its ability to improve adhesion and durability.

The uniqueness of this compound lies in the presence of the 2-diethylaminoethoxy groups, which can impart specific reactivity and properties that are beneficial for certain applications.

Properties

CAS No.

17146-76-8

Molecular Formula

C24H47N3O3Si

Molecular Weight

453.7 g/mol

IUPAC Name

2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3

InChI Key

AODUXVBVLDHNPO-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC

17146-76-8

Synonyms

Tris[2-(diethylamino)ethoxy]phenylsilane

Origin of Product

United States

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